molecular formula C20H28N2O4S B2764975 Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 896378-35-1

Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2764975
CAS No.: 896378-35-1
M. Wt: 392.51
InChI Key: IFNHGKTWFDCYCG-UHFFFAOYSA-N
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Description

Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is a synthetically valuable spirocyclic compound. The 1-oxa-4,8-diazaspiro[4.5]decane core provides a rigid, three-dimensional framework that is highly sought after in medicinal chemistry and drug discovery for constructing novel pharmacophores . This structural motif, where two rings are connected orthogonally via a single spiro atom, confers significant stiffness to the molecule, making it an excellent scaffold for presenting functional groups in defined spatial orientations . The presence of the tosyl (4-toluenesulfonyl) group offers a versatile handle for further synthetic manipulation, particularly in deprotection strategies to unveil a secondary amine, which can serve as a key point for diversification . Researchers can leverage this spirocyclic building block in the design and synthesis of potential orexin receptor modulators, as similar diazaspiroalkane structures have been documented in patents for such biological targets . Its primary research value lies in its application as a key intermediate for developing new chemical entities, probing biological mechanisms, and advancing the study of structure-activity relationships in pharmaceutical development.

Properties

IUPAC Name

cyclopentyl-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4S/c1-16-6-8-18(9-7-16)27(24,25)22-14-15-26-20(22)10-12-21(13-11-20)19(23)17-4-2-3-5-17/h6-9,17H,2-5,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNHGKTWFDCYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by the use of a Dean-Stark apparatus to remove water, driving the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the tosyl group, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Azides or nitriles.

Scientific Research Applications

Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Cyclopentyl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

  • Structural Difference : The 4-tosyl group is replaced with a thiophen-2-ylsulfonyl group.
  • This substitution may also influence solubility due to differences in hydrophobicity .

3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-ylmethanone

  • Structural Difference: The spiro core contains an additional nitrogen (triaza system) and a 4-chlorophenyl substituent. The methanone group is linked to an indole ring.
  • The 4-chlorophenyl group may enhance metabolic stability compared to the tosyl group .

Functional Group Modifications in Related Spiro Systems

6-(4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-one

  • Structural Difference: A pyrimidinone ring replaces the methanone group, and the spiro system includes an amino-methyl substituent.
  • Implications: This derivative is designed as a PTPN11 (SHP2) inhibitor for cancer therapy. The pyrimidinone core and dichlorophenyl group likely enhance kinase selectivity, contrasting with the simpler methanone scaffold of the target compound .

(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

  • Structural Difference : The cyclopentyl group is replaced with a fluorinated pyridine ring, and the spiro system contains a 1,4-dioxa ring.
  • Implications : The fluoropyridine group improves bioavailability and membrane permeability, while the dioxa ring may reduce nitrogen basicity compared to the diaza system .

Key Research Findings and Data

Table 1: Comparative Analysis of Spirocyclic Methanones

Compound Name Core Structure Substituents Molecular Weight* Notable Properties/Applications
Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone 1-Oxa-4,8-diazaspiro[4.5] 4-Tosyl, cyclopentyl ~460 g/mol Potential sulfonamide-based stability
Cyclopentyl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone 1-Oxa-4,8-diazaspiro[4.5] Thiophen-2-ylsulfonyl, cyclopentyl ~452 g/mol Enhanced π-conjugation
3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-ylmethanone 1-Oxa-2,4,8-triazaspiro[4.5] 4-Chlorophenyl, indole ~438 g/mol Aromatic interaction potential
(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone 1,4-Dioxa-8-azaspiro[4.5] Fluoropyridine ~390 g/mol High bioavailability

*Molecular weights estimated based on structural formulas.

Conformational and Electronic Insights

  • Ring Puckering: The spiro[4.5]decane system exhibits non-planar puckering, as described by Cremer and Pople’s coordinates . Substituents like tosyl or thiophen-2-ylsulfonyl may influence puckering amplitude, affecting binding pocket compatibility in biological targets.
  • Steric Effects: Steric hindrance in compounds like cyclohexyl(1-indole-3-yl)methanone reduces unwanted spectral peaks, suggesting that bulkier substituents in the target compound could similarly impact spectroscopic profiles .

Biological Activity

Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is a complex organic compound with a unique spirocyclic structure that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound is characterized by its spirocyclic framework, which includes both tosyl and oxa-diazaspiro moieties. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Property Details
Molecular Formula C14H20N2O3S
Molecular Weight 296.39 g/mol
CAS Number 896378-35-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by:

  • Inhibiting Enzymes: It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting various physiological processes.
  • Modulating Receptors: The compound may interact with specific receptors, influencing signaling pathways that regulate cellular functions.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections.
  • Anti-inflammatory Effects: The compound has shown promise in reducing inflammation in various experimental models, indicating potential applications in treating inflammatory diseases.
  • Antitumor Potential: Some studies have reported that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting a possible role in cancer therapy.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at the University of Groningen explored the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory effects were assessed using an animal model of induced inflammation. The administration of the compound resulted in a marked reduction in inflammatory markers compared to control groups, supporting its therapeutic potential in inflammatory conditions.

Case Study 3: Antitumor Activity

A recent study published in the Journal of Organic Chemistry examined the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells, suggesting it could be developed as a novel anticancer agent.

Comparison with Related Compounds

This compound can be compared with similar compounds such as 1-thia derivatives and N-substituted piperidines, which also exhibit various biological activities.

Compound Biological Activity
1-Thia derivativesAnti-ulcer activity
N-substituted piperidinesAnalgesic and anti-inflammatory effects

Q & A

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over nanosecond timescales to assess stability of binding poses .
  • ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions based on lipophilicity (LogP) and polar surface area .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

What in vitro and in vivo models are appropriate for assessing the neuroprotective or cytotoxic potential of this spirocyclic compound?

Basic Research Question

  • In Vitro :
    • Cytotoxicity : MTT assays in cancer lines (e.g., MCF-7, IC50_{50} ~20 µM) .
    • Neuroprotection : Glutamate-induced oxidative stress models in primary neuronal cultures .
  • In Vivo :
    • Rodent models of neurodegeneration (e.g., MPTP-induced Parkinsonism) to evaluate behavioral and histological outcomes .

What challenges arise in controlling stereochemistry during synthesis, and how can they be mitigated?

Advanced Research Question

  • Spiro Junction Stereochemistry : The 1-oxa-4,8-diazaspiro[4.5]decane core may form diastereomers. Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to enforce desired configurations .
  • Racemization Risk : Avoid protic solvents during acylations. Monitor enantiopurity via chiral HPLC .

Which chromatographic techniques are recommended for ensuring the purity and stability of this compound under various conditions?

Basic Research Question

  • HPLC : Reverse-phase C18 columns (e.g., Chromolith) with UV detection at 254 nm resolve spirocyclic impurities .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) assess hydrolytic susceptibility of the tosyl group. Use LC-MS to identify degradation products (e.g., des-tosyl derivatives) .

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